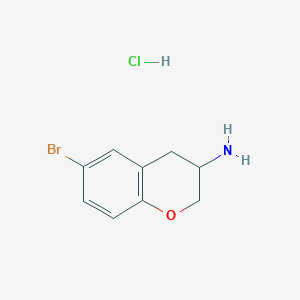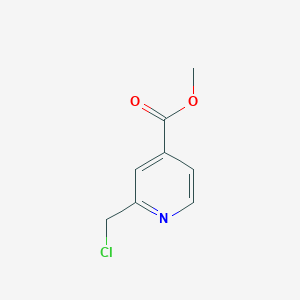
(E)-methyl 3-(2,6-difluorophenyl)acrylate
Übersicht
Beschreibung
“(E)-methyl 3-(2,6-difluorophenyl)acrylate” is a fluorinated chalcone . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antiviral activities .
Synthesis Analysis
The compound was synthesized in a 90% yield and crystallized by a slow evaporation technique .Molecular Structure Analysis
The fluorinated chalcone crystallized in a centrosymmetric space group P21/c stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact . The crystalline environment was simulated through the supermolecule approach where a bulk with 378,000 atoms was built .Chemical Reactions Analysis
The compound was synthesized using a radical approach . This involved the electrochemically-initiated radical polymerization of three reactive monomers, i.e., 2,6-difluorophenyl acrylate (DFPA), pentafluorophenyl acrylate (PFPA), and glycidyl methacrylate (GMA), using a simple commercially available electrochemical setup for the generation of initiating radical species .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties were analyzed using various techniques . The electric parameters were calculated at the DFT/CAM-B3LYP/6-311++G(d,p) level as a function of the electric field frequency . The macroscopic parameters such as linear refractive index and third-order nonlinear susceptibility (χ(3)) were calculated, and the results were compared with experimental data obtained from the literature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Metal Alloys
Research has explored the application of photo-cross-linkable polymers, closely related to (E)-methyl 3-(2,6-difluorophenyl)acrylate, in the corrosion inhibition of mild steel in hydrochloric acid medium. These polymers, synthesized through click-chemistry, have shown exceptional efficiency as corrosion inhibitors for mild steel, surpassing previous solutions (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Treatment of Waste Gases
A study on the removal of methyl acrylate, which is structurally similar to (E)-methyl 3-(2,6-difluorophenyl)acrylate, employed a biotrickling filter for treating waste gas. This innovative approach effectively removed methyl acrylate from the air, proving its efficacy in industrial waste gas treatment applications (Wu, Yin, Quan, Fang, & Yin, 2016).
Polymer Synthesis and Applications
The compound has been instrumental in the synthesis of various polymers. Studies have demonstrated its utility in creating polymers with unique properties, such as enhanced solubility in polar solvents and tailored electronic properties, making it a valuable asset in the field of polymer chemistry (Bertran, Pfeiffer, Torras, Armelin, Estrany, & Alemán, 2007).
Living Radical Polymerization
The compound has shown potential in living radical polymerization processes. This application is critical in the synthesis of polymers with controlled molecular weight and composition, paving the way for creating novel materials with specific characteristics (Anastasaki, Nikolaou, Nurumbetov, Truong, Pappas, Engelis, Quinn, Whittaker, Davis, & Haddleton, 2015).
Food Packaging Materials
(E)-methyl 3-(2,6-difluorophenyl)acrylate and related compounds have been evaluated for safety in food contact materials. These substances have been assessed and deemed safe for use in certain food packaging applications, demonstrating their versatility and safety (Flavourings, 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl (E)-3-(2,6-difluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-6H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFOYRAHPCQEFT-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178172 | |
| Record name | 2-Propenoic acid, 3-(2,6-difluorophenyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253180-94-7 | |
| Record name | 2-Propenoic acid, 3-(2,6-difluorophenyl)-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253180-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(2,6-difluorophenyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B3418436.png)



![1-[(4-Bromophenyl)methyl]cyclopropan-1-ol](/img/structure/B3418471.png)


![(2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-Dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid](/img/structure/B3418486.png)


![4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride](/img/structure/B3418505.png)
![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3418508.png)

